molecular formula C14H14FN3O B12233773 6-ethyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide

6-ethyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B12233773
M. Wt: 259.28 g/mol
InChI Key: LEGWEIIPTQEYCE-UHFFFAOYSA-N
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Description

6-ethyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine class of heterocyclic compounds Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the substituents attached to it.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyrimidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or phenyl rings.

Scientific Research Applications

6-ethyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-N-(5-fluoro-2-phenyl)pyrimidine-4-carboxamide
  • 6-ethyl-N-(5-chloro-2-methylphenyl)pyrimidine-4-carboxamide
  • 6-ethyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-sulfonamide

Uniqueness

6-ethyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluoro and methyl groups on the phenyl ring, along with the carboxamide functionality, allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H14FN3O

Molecular Weight

259.28 g/mol

IUPAC Name

6-ethyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C14H14FN3O/c1-3-11-7-13(17-8-16-11)14(19)18-12-6-10(15)5-4-9(12)2/h4-8H,3H2,1-2H3,(H,18,19)

InChI Key

LEGWEIIPTQEYCE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=C(C=CC(=C2)F)C

Origin of Product

United States

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